molecular formula C13H16N2O B1366010 N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide CAS No. 39760-01-5

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1366010
CAS No.: 39760-01-5
M. Wt: 216.28 g/mol
InChI Key: UTHAQSQWEBBVCJ-UHFFFAOYSA-N
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Description

“N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” is an organic compound with the linear formula C12H14N2O . It has a molecular weight of 202.258 and its CAS Number is 1016-47-3 . This compound is part of a collection of rare and unique chemicals .

Scientific Research Applications

Antiallergic Properties

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide derivatives have been studied for their potential as antiallergic agents. For example, a study by Menciu et al. (1999) synthesized a series of related compounds and identified one derivative, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, as particularly potent. This compound showed significant antiallergic activity in both in vitro and in vivo assays, surpassing the potency of existing antiallergic drugs like astemizole in certain tests (Menciu et al., 1999).

Antioxidant Activity

In 2020, a study by Gopi and Dhanaraju reported on the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, evaluating their antioxidant activities. They discovered that some of these compounds exhibited considerable antioxidant activity, highlighting their potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Synthesis of Novel Compounds

Saito et al. (2007) explored the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles using cyclization of N-vinylic α-(methylthio)acetamides. This study contributed to the development of new synthetic methodologies for indole derivatives, which are valuable in various fields of chemical research (Saito, Matsuo, & Ishibashi, 2007).

Antimicrobial and Cytotoxicity Studies

Kaplancıklı et al. (2012) synthesized and evaluated N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives for antimicrobial activity and cytotoxicity. Some of these derivatives showed notable antimicrobial activity and were also evaluated for cytotoxic effects, indicating their potential for medical applications (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).

Synthesis of Medicinal Compounds

Rádl et al. (2008) developed a new methodology for the preparation of indole derivatives with a 2-(dialkylamino)-ethyl substituent, applied in the synthesis of rizatriptan, a medication used for the treatment of migraines. This study provided a novel approach to synthesizing N,N-dimethyl-2-{5-[(1H-1,2,4-triazol-l-yl)methyl]-1H-indol-3-yl)ethan-1-amine (rizatriptan; 3), highlighting the importance of indole derivatives in pharmaceutical development (Rádl, Klecán, Klvaňa, & Havlíček, 2008).

Opioid Agonists Research

Barlow et al. (1991) investigated N-[2-(1-pyrrolidinyl)ethyl]acetamides and their variants as potential opioid kappa agonists. They synthesized and evaluated various compounds, discovering several potent ones, which can be significant in developing new opioid analgesics (Barlow, Blackburn, Costello, James, Le Count, Main, Pearce, Russell, & Shaw, 1991).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and tested for antioxidant activity, showing significant results. This study illustrates the potential of these complexes in various chemical and pharmaceutical applications (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Future Directions

The future directions for “N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide” could involve further studies on its synthesis, characterization, and potential applications. For instance, related compounds have shown potential as agents for inhibiting tubulin polymerization . Therefore, “this compound” could be studied for similar applications.

Properties

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-11(7-8-14-10(2)16)12-5-3-4-6-13(12)15-9/h3-6,15H,7-8H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHAQSQWEBBVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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